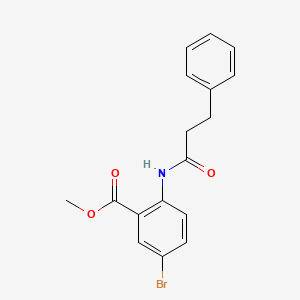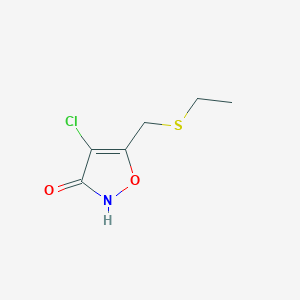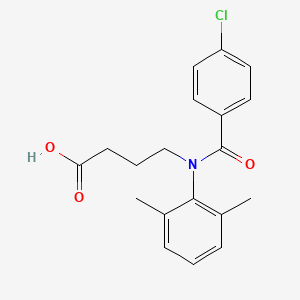
4-(N-(4-chlorobenzoyl)-2,6-dimethylanilino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-(4-chlorobenzoyl)-2,6-dimethylanilino)butanoic acid, also known as 4-[p-Chlorobenzoyl(2,6-xylyl)amino]butyric acid, is a compound with the molecular formula C19H20ClNO3 and a molecular weight of 345.82 g/mol . This compound is characterized by its unique structure, which includes a butyric acid backbone with a p-chloro-N-2,6-xylylbenzamido group attached.
Méthodes De Préparation
The synthesis of 4-(N-(4-chlorobenzoyl)-2,6-dimethylanilino)butanoic acid typically involves the reaction of butyric acid with p-chloro-N-2,6-xylylbenzamide under specific conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-(N-(4-chlorobenzoyl)-2,6-dimethylanilino)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(N-(4-chlorobenzoyl)-2,6-dimethylanilino)butanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Mécanisme D'action
The mechanism of action of 4-(N-(4-chlorobenzoyl)-2,6-dimethylanilino)butanoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparaison Avec Des Composés Similaires
4-(N-(4-chlorobenzoyl)-2,6-dimethylanilino)butanoic acid can be compared with other similar compounds such as:
Butanoic acid, 4-chloro-: This compound has a similar butyric acid backbone but with a different substituent group.
Propriétés
Numéro CAS |
30544-72-0 |
|---|---|
Formule moléculaire |
C19H20ClNO3 |
Poids moléculaire |
345.8 g/mol |
Nom IUPAC |
4-(N-(4-chlorobenzoyl)-2,6-dimethylanilino)butanoic acid |
InChI |
InChI=1S/C19H20ClNO3/c1-13-5-3-6-14(2)18(13)21(12-4-7-17(22)23)19(24)15-8-10-16(20)11-9-15/h3,5-6,8-11H,4,7,12H2,1-2H3,(H,22,23) |
Clé InChI |
QRPNRXDOWMDNDM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)N(CCCC(=O)O)C(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl imidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B8676886.png)
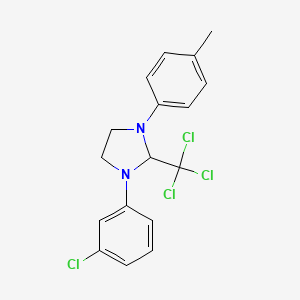

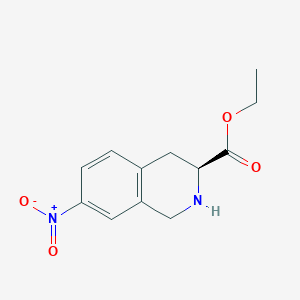
![Methyl 3-aminoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B8676923.png)


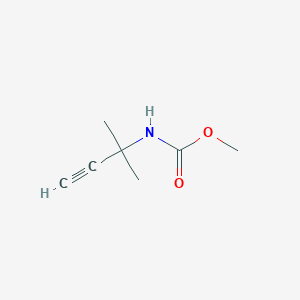
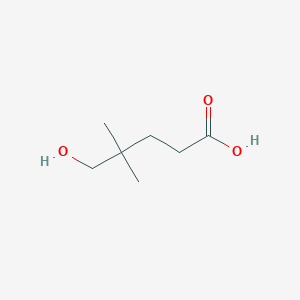
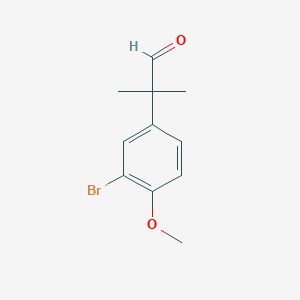
![3-(benzo[d][1,3]dioxol-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8676942.png)
